molecular formula C13H21NO4 B8731032 Tert-butyl-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

Tert-butyl-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

Cat. No.: B8731032
M. Wt: 255.31 g/mol
InChI Key: QQKMHRDPNWLDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-5-17-11(15)8-10-6-7-14(9-10)12(16)18-13(2,3)4/h8H,5-7,9H2,1-4H3

InChI Key

QQKMHRDPNWLDBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C1CCN(C1)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask was charged with NaH (50 g, 1.25 mol, 60% in mineral oil) and tetrahydrofuran (2,500 ml) and cooled to 0° C. A solution of ethyl 2-(diethoxyphosphoryl)acetate (260 g, 1.16 mol) in tetrahydrofuran F (200 ml) was added dropwise. The resulting solution was allowed stir for 1 h at 0° C. Then a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (215 g, 1.16 mol) in tetrahydrofuran (300 ml) was added dropwise. The resulting solution was allowed to stir for 0.5 hours at 0° C. The reaction mixture was quenched by the addition of 1,000 ml of saturated aqueous ammonium chloride. The resulting mixture was extracted with ethyl acetate (3×2,000 ml) and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate/petroleum ether gradient) to afford tert-butyl-3-(2-ethoxy-2-oxoethylidene)pyrrolidine-1-carboxylate as colorless oil.
Name
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
260 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
215 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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